1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid
Description
1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid (CAS: 950037-34-0) is a heterocyclic compound featuring a triazolopyridazine core linked to a piperidine ring bearing a carboxylic acid group at the 3-position. Its molecular formula is C₁₁H₁₃N₅O₂, with a molecular weight of 247.25 g/mol and a predicted density of 1.60±0.1 g/cm³ . This compound is cataloged as a research chemical, indicating applications in medicinal chemistry and drug discovery, particularly in targeting bromodomains, kinases, and other therapeutic proteins .
Properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c17-11(18)8-2-1-5-15(6-8)10-4-3-9-13-12-7-16(9)14-10/h3-4,7-8H,1-2,5-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELKBWLRPJVYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its biological activity, including potential antitumor properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Substituents on the Triazolopyridazine Core
- Compound 24 (STK719914): 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid. The carboxylic acid at the piperidine’s 4-position may alter binding interactions in enzymatic pockets .
- Compound 27 (ChemDiv Z606-3990): 3-cyclobutyl-6-(4-isopropylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine. Replacement of the piperidine-carboxylic acid with a 4-isopropylpiperazine introduces basicity, likely enhancing solubility in physiological conditions .
Modifications to the Piperidine Moiety
Bromodomain Inhibition
- AZD5153: A bivalent triazolopyridazine-based bromodomain inhibitor featuring a 3-methoxy group and extended phenoxy-piperidyl chain. The methoxy group and bivalent structure confer high selectivity for BET bromodomains (BRD2/3/4), whereas the carboxylic acid in the parent compound may limit such interactions due to its smaller size and charge .
Kinase and Enzyme Modulation
- Compound 2 () : 3-Cyclopropyl-6-[4-(2-phenyl-ethenesulfonyl)-piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine.
- Lin28-1632 () : Contains a 3-methyltriazolopyridazine linked to an N-methylacetamide group.
Physicochemical Properties
Key Observations :
- The parent compound’s carboxylic acid group lowers LogP (1.2 vs. 2.8 for Compound 24), favoring aqueous solubility but limiting cell permeability.
- AZD5153 ’s higher molecular weight and LogP (3.5) reflect optimized pharmacokinetics for oral administration .
Biological Activity
1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C9H12N6 |
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 119030032 |
| Appearance | Powder |
Antitumor Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit notable antitumor properties. For instance, compounds from similar classes have shown efficacy against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating significant cytotoxicity. The most promising derivative in these studies was reported to have an IC50 of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties. Triazolopyridazine derivatives have shown effectiveness against Cryptosporidium parasites, which cause severe gastrointestinal distress. One derivative demonstrated an EC50 of 2.1 μM in inhibiting C. parvum growth in vitro and exhibited oral efficacy in animal models . This suggests a potential therapeutic role in treating cryptosporidiosis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies are crucial for understanding how modifications to the molecular structure can influence biological activity. For example, variations in the piperidine or triazole moieties can significantly affect potency and selectivity towards specific biological targets. In one study, optimizing the linker between the triazole and piperidine enhanced the compound's activity against C. parvum while minimizing cardiotoxicity associated with hERG channel inhibition .
Case Study 1: Antitumor Efficacy
A series of triazolo-pyridazine derivatives were synthesized and evaluated for their antitumor activity. The compound designated as 22i showed remarkable results with IC50 values of 0.83 ± 0.07 μM for A549 and 0.15 ± 0.08 μM for MCF-7 cell lines. The study employed various assays including cell cycle analysis and apoptosis assays to confirm the mechanism of action .
Case Study 2: Antiparasitic Potential
In another significant study focusing on Cryptosporidium, the compound was tested for its ability to inhibit parasite growth in vitro and demonstrated an EC50 value of 2.1 μM. Furthermore, it exhibited oral efficacy in animal models, suggesting its potential as a therapeutic agent against cryptosporidiosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

